CADMIUM BOROTUNGSTATE
Description
Properties
CAS No. |
1306-26-9 |
|---|---|
Molecular Formula |
B2Cd5H36O98W24 |
Molecular Weight |
6600.06 |
Origin of Product |
United States |
Synthetic Methodologies for Cadmium Borotungstate Systems
General Principles of Polyoxometalate Synthesis
Polyoxometalates (POMs) are a class of anionic metal-oxygen clusters primarily composed of early transition metals in their highest oxidation states, such as tungsten(VI), molybdenum(VI), and vanadium(V). gla.ac.ukijfans.org The synthesis of these intricate structures is governed by a "bottom-up" self-assembly process. gla.ac.uk This process typically begins with the acidification of aqueous solutions containing simple oxoanions, like tungstate (B81510) (WO₄²⁻). gla.ac.uk
The initial step involves the protonation of the tetrahedral metal oxoanions, which then expand their coordination to form octahedral {MO₆} units. gla.ac.uk These octahedral building blocks subsequently undergo a series of condensation reactions, eliminating water molecules to form M-O-M bridges. gla.ac.uk This polymerization leads to the spontaneous formation of large, negatively charged polyoxoanion clusters. gla.ac.uk The final structure, size, and composition of the POM can be controlled by carefully manipulating reaction conditions. taylorfrancis.com
A key feature of POM chemistry is the ability to form "lacunary" structures. These are polyanions created by the controlled removal of one or more {MO} units from a parent structure, such as the well-known Keggin or Dawson archetypes. gla.ac.ukresearchgate.net The resulting vacancies create highly nucleophilic sites, making these lacunary POMs ideal polydentate ligands for coordinating with other metal ions, known as heteroatoms, to build even larger and more complex assemblies. researchgate.netnih.gov
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis are powerful methods for crystallizing complex inorganic materials like cadmium borotungstate that are not readily accessible under standard atmospheric conditions. These techniques involve carrying out the synthesis in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent (water for hydrothermal, an organic solvent for solvothermal). mdpi.comrsc.org The elevated temperature and corresponding autogenous pressure facilitate the dissolution of reactants and promote the crystallization of novel phases. sciopen.com This one-pot method is effective for producing coordination polymers and frameworks from metal precursors. rsc.orgresearchgate.net
The pH of the reaction medium is a critical parameter in the synthesis of polyoxometalates. researchgate.net It dictates the specific protonation state of the oxometalate precursors and influences the condensation pathways, thereby determining the final cluster architecture. researchgate.netfrontiersin.org The synthesis of metal-containing nanomaterials is often highly pH-dependent, with the pH controlling the size, morphology, and properties of the final product. researchgate.net
In the context of borotungstates, pH can play a role in the stability and reactivity of the final compound. For instance, hybrid nanoparticles incorporating a cobalt-substituted borotungstate demonstrate pH-responsive behavior, where acidification can trigger structural rearrangement and disassembly. rsc.org This highlights the importance of precise pH control to direct the assembly and ensure the stability of the desired this compound structure. Optimization of other parameters, such as temperature, reaction time, and reactant concentrations, is also crucial for controlling the crystallinity and phase purity of the product. researchgate.net
The highly anionic nature of POMs necessitates the presence of counterions for charge balance. nih.gov However, the role of these cations extends far beyond simple charge compensation. acs.org The size, charge, and chemical nature of the counterions can significantly influence the aggregation and crystallization of the POMs, effectively directing the final solid-state structure. frontiersin.orgnih.gov Large, bulky organic cations, such as tetralkylammonium salts, are often employed to help isolate specific self-assembled POM species in solution, preventing their rapid aggregation into less-defined clusters. gla.ac.uk These cations can "shrink-wrap" the POM, stabilizing it and enabling the formation of unique architectures. nih.gov
Templating agents can also be used to guide the formation of specific frameworks. This can involve molecules that direct the structure around them, which are later removed, or components that are incorporated into the final structure. In cadmium chemistry, for example, carbonate has been shown to act as a template for the self-assembly of a cadmium macrocycle. umn.edu Similarly, polymers can be used as templates for the in situ synthesis of cadmium-based quantum dots, where the polymer matrix provides coordination sites for the metal ions and controls particle growth. rsc.orgresearchgate.net
Self-Assembly Strategies for this compound-Based Frameworks
Creating extended, porous frameworks from this compound clusters involves strategies that link individual POM units into one-, two-, or three-dimensional networks. This self-assembly is driven by the formation of coordination bonds between the POMs and linking metal ions or organic molecules, leading to thermodynamically favored products. mdpi.com Polyoxometalates are exceptionally well-suited as building blocks for such frameworks due to their oxygen-rich surfaces, which provide numerous potential coordination sites. nih.gov
A bridging ligand is a crucial component that connects two or more metal centers. wikipedia.org In the construction of POM-based frameworks, lacunary borotungstate anions can act as inorganic ligands. The vacant sites of these clusters can coordinate to cadmium ions, which may in turn be bridged by other ligands to form an extended network.
The design of these bridging ligands is key to controlling the dimensionality and topology of the final framework. Organic ligands, such as multifunctional carboxylic acids or nitrogen-containing compounds like bipyridines, are often used to link metal centers or POM clusters. acs.orgrsc.org The length, rigidity, and coordination geometry of the organic linker dictate the spacing and orientation of the POM building blocks, allowing for the rational design of materials with desired pore sizes and properties. acs.org Polyfunctional ligands, including oxoanions and organophosphorus compounds, can also serve as effective bridges. wikipedia.org
Ionothermal synthesis is a subset of solvothermal synthesis where an ionic liquid (IL) is used as the solvent and often as a template. mdpi.com ILs are salts with melting points below 100 °C, and they offer a unique reaction environment due to their low vapor pressure, high thermal stability, and tunable properties. This method has proven effective for preparing cadmium-based coordination polymers. mdpi.comnih.gov
In the context of this compound, an ionothermal approach could involve heating the cadmium, borate (B1201080), and tungstate precursors in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]). mdpi.com The ionic liquid can act as more than just a solvent; its constituent ions can participate in the reaction, serving as templates or even as a source of reactants (e.g., fluoride (B91410) from [BF₄]⁻), influencing the final structure in ways not achievable in conventional solvents. mdpi.com The choice of ionic liquid, temperature, and reactant ratios are key parameters for controlling the product outcome. mdpi.com
Ligand Exchange Reactions in the Formation of Cadmium-Incorporated Polyoxometalates
In a typical approach, a lacunary or vacant polyoxometalate species, which possesses open coordination sites, would be reacted with a cadmium precursor. The success of such a reaction is contingent on several factors, including the stability of the starting POM, the coordination preference of the cadmium ion, and the reaction conditions such as pH, temperature, and solvent system.
Table 1: Hypothetical Parameters for Ligand Exchange Synthesis of Cadmium-Incorporated Borotungstate
| Parameter | Potential Value/Condition | Rationale |
| Borotungstate Precursor | Lacunary Keggin or Dawson-type | Provides reactive sites for cadmium coordination. |
| Cadmium Source | Cd(NO₃)₂, CdCl₂, Cd(CH₃COO)₂ | Common, soluble cadmium salts. |
| Solvent | Water, Acetonitrile, DMF | Solvency for both POM and cadmium salt. |
| pH | 4-7 | Critical for maintaining the integrity of the borotungstate framework. |
| Temperature | 25-100 °C | To overcome activation barriers for ligand substitution. |
It is important to note that the synthesis of cadmium-substituted polyoxometalates is a nuanced process. The final product's structure and composition are highly dependent on the stoichiometry of the reactants and the precise control of the reaction environment.
Nanostructured Synthesis and Directed Assembly of this compound Materials
The fabrication of nanostructured materials containing this compound would likely employ bottom-up synthetic approaches that allow for control over size, shape, and assembly. These methods are well-established for a variety of inorganic nanomaterials, including other cadmium-based compounds like cadmium sulfide (B99878) and selenide (B1212193).
Colloidal and Solution-Phase Approaches
Colloidal synthesis methods are powerful for producing well-defined nanoparticles. A hypothetical colloidal synthesis of this compound nanoparticles could involve the reaction of a cadmium precursor and a borotungstate precursor in the presence of capping agents or surfactants. These capping agents would adsorb to the nanoparticle surface, preventing aggregation and controlling growth.
Key components in a potential colloidal synthesis:
Precursors: A soluble cadmium salt and a borotungstate species.
Solvent: High-boiling point organic solvents (e.g., octadecene, trioctylphosphine (B1581425) oxide) are often used to achieve the necessary reaction temperatures for nucleation and growth.
Capping Agents: Long-chain organic molecules such as oleic acid, oleylamine, or trioctylphosphine would serve to stabilize the nanoparticles.
The reaction temperature is a critical parameter that influences the kinetics of nanoparticle formation, with higher temperatures generally leading to larger and more crystalline particles.
Fabrication of Thin Films and Nanocomposites
The creation of thin films and nanocomposites incorporating this compound would be the subsequent step after the successful synthesis of the compound. Various deposition techniques could be employed to fabricate thin films from a solution containing pre-synthesized this compound.
Table 2: Potential Thin Film Deposition Techniques for this compound
| Deposition Technique | Description | Potential Advantages |
| Spin Coating | A solution is dispensed onto a spinning substrate, resulting in a thin, uniform film. | Simple, rapid, and cost-effective. |
| Dip Coating | The substrate is withdrawn from a solution at a constant speed. | Good for coating complex shapes. |
| Chemical Bath Deposition | The substrate is immersed in a solution where a chemical reaction leads to film deposition. | Can produce uniform films over large areas. |
For nanocomposites, pre-synthesized this compound nanoparticles could be dispersed within a polymer matrix. The choice of polymer and the method of dispersion would be crucial to prevent aggregation and ensure the desired properties of the final nanocomposite material.
Structural Elucidation and Advanced Characterization of Cadmium Borotungstate Architectures
Single Crystal X-ray Diffraction Analysis
The core structure of borotungstate polyoxometalates (POMs) is typically based on the Keggin or Wells-Dawson archetypes and their lacunary (vacant) derivatives. nsfc.gov.cntandfonline.com For instance, a review of progress in POM synthesis highlights a sandwich-type cadmium-containing phosphotungstate, [P₂W₁₈Cd₄(H₂O)₂O₆₈]¹⁰⁻. In this structure, two [PW₉O₃₄]⁹⁻ units, which are lacunary Keggin ions, are linked by a central Cd₄O₁₆ group. nsfc.gov.cn Although this is a phosphotungstate, it provides a valuable model for how borotungstate analogues might be structured. The fundamental [BW₁₂O₄₀]⁵⁻ anion possesses the Keggin structure, and its lacunary version, [BW₁₁O₃₉]⁹⁻, serves as a common building block for more complex architectures. researchgate.net The self-assembly of these lacunary units with metal ions like cadmium can lead to the formation of diverse and extended frameworks. sciopen.com
The coordination chemistry of cadmium(II) is versatile, with coordination numbers typically ranging from 4 to 6, though higher coordination numbers are known. acs.org In the context of polyoxometalates, the Cd²⁺ ion can act as a linker between POM units or be incorporated into the POM framework itself.
Table 1: Representative Cadmium(II) Coordination Environments in Related Compounds
| Compound Class | Coordination Number | Coordination Geometry | Ligating Atoms | Reference(s) |
| Cadmium Coordination Polymer | 7 | Distorted Pentagonal Bipyramidal | O (carboxylate), O (water), N (pyridine) | researchgate.netresearchgate.net |
| Cadmium-Substituted Phosphotungstate | 6 (assumed) | Octahedral (distorted) | O (POM), O (water) | researchgate.net |
| Cadmium-Organic Framework | 7 | Pentagonal Bipyramid | O (carboxylate), O (water), N (pyridine) | researchgate.net |
This table presents generalized data from analogous cadmium-containing compounds to illustrate potential coordination environments in cadmium borotungstates.
The solid-state architecture of cadmium borotungstate is not solely defined by covalent bonds but also by a network of non-covalent supramolecular interactions. rsc.orgmdpi.com These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, dictate the final crystal packing. mdpi.comsciopen.com The interplay between polyoxometalate clusters and metal coordination complexes can result in extended 1D chains, 2D sheets, and 3D frameworks. mdpi.com
Spectroscopic Investigations
Spectroscopic methods are indispensable for characterizing the structure and purity of this compound compounds, especially in the solution phase where diffraction methods are not applicable.
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For cadmium borotungstates, multinuclear NMR provides critical information on the integrity of the POM framework, the nature of the B-O and W-O bonds, and the interactions of the cluster in solution. nih.govescholarship.org
¹H NMR: Proton NMR is used to identify and characterize protons within the this compound compound, such as those in coordinated water molecules or in the organic cations that often accompany the polyoxoanion. researchgate.netrsc.org For instance, in organofunctionalized borotungstates, the ¹H NMR spectrum can confirm the presence of protons on the templating borate (B1201080) anion, often observed as a distinct singlet. researchgate.net The chemical shifts of these protons provide information about their chemical environment.
¹¹B NMR: ¹¹B NMR spectroscopy is essential for directly probing the boron heteroatom at the core of the polyoxometalate. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment (trigonal vs. tetrahedral) and the nature of the atoms bonded to it. nih.govsdsu.eduworktribe.com In hybrid borotungstates, the BO₄H unit is observed as a characteristic broad singlet in the range of 2.04–2.13 ppm. researchgate.net The chemical shift can vary depending on whether the boron is part of a fully condensed Keggin structure or a lacunary derivative.
¹⁸³W NMR: The ¹⁸³W isotope, with a natural abundance of 14.3%, is a sensitive probe for the tungstate (B81510) framework of the polyoxometalate. nih.govacs.orgacs.org The ¹⁸³W NMR spectrum provides a "fingerprint" of the POM, with the number of signals, their chemical shifts, and their coupling patterns revealing the symmetry and isomeric form of the anion in solution. nih.govnih.gov For example, the ¹⁸³W NMR spectrum of the lacunary [HBW₁₁O₃₉]⁸⁻ anion shows six peaks with relative intensities of ~2:2:2:1:2:2, confirming its α-isomer structure. nih.gov The introduction of a metal like cadmium into the structure would be expected to perturb the chemical shifts of the neighboring tungsten atoms, providing evidence for its coordination.
Table 2: Typical NMR Chemical Shift Ranges for Borotungstate Species
| Nucleus | Compound Type | Solvent | Chemical Shift (ppm) | Reference(s) |
| ¹H | Organofunctionalized Borotungstate (B-OH ) | CD₃CN | 4.5 - 4.9 | researchgate.net |
| ¹¹B | Hybrid Borotungstate (B O₄H) | CD₃CN | 2.04 - 2.13 | researchgate.net |
| ¹⁸³W | α-[HBW₁₁O₃₉]⁸⁻ | H₂O/D₂O | (complex pattern) | nih.gov |
| ¹⁸³W | [H₃BW₁₃O₄₆]⁸⁻ | H₂O/D₂O | (complex pattern) | nih.gov |
Note: The ¹⁸³W NMR spectra of borotungstates consist of multiple signals whose specific shifts are highly dependent on structure and conditions. The table indicates the presence of these complex patterns rather than a single range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State NMR for Structural Insights
¹¹B Solid-State NMR: The ¹¹B nucleus is a sensitive probe of the local coordination environment of boron. In borotungstates, boron typically resides as a heteroatom within the polyoxometalate cage. The chemical shift of ¹¹B can distinguish between different coordination geometries, primarily tetrahedral (BO₄) and trigonal planar (BO₃). For instance, in organofunctionalized borotungstates, a broad singlet for the central boron atom is observed in the ¹¹B NMR spectrum. rsc.org In borophosphate glasses, tri-coordinated boron ( researchgate.netB) resonances are found between 10 and 20 ppm, while tetra-coordinated boron ( researchgate.netB) signals appear between -5 and 5 ppm. mdpi.com The quadrupolar nature of the ¹¹B nucleus (spin I = 3/2) can lead to significant line broadening, but studies at high magnetic fields can improve resolution. mdpi.comnih.gov
¹⁸³W Solid-State NMR: The ¹⁸³W nucleus (spin I = 1/2) is an excellent probe for the tungstate framework, although its low natural abundance and gyromagnetic ratio present sensitivity challenges. nih.govchemrxiv.org The ¹⁸³W NMR spectrum provides information on the different tungsten sites within the polyanion structure. For example, in solution-state ¹⁸³W NMR of the lacunary α-[HBW₁₁O₃₉]⁸⁻ anion, six distinct tungsten signals are observed, confirming its structure. nih.gov The chemical shifts and the ²J(W-O-W) coupling patterns are indicative of the specific isomer and the connectivity between WO₆ octahedra. nih.gov Solid-state ¹⁸³W NMR has been successfully applied to other polyoxotungstates, like ammonium (B1175870) paratungstate, where it can distinguish between different crystallographically distinct tungsten sites and is sensitive to the local structure and hydration state. nih.govchemrxiv.org
¹¹³Cd Solid-State NMR: While not specific to borotungstates, ¹¹³Cd solid-state NMR has been used to characterize other cadmium-containing materials. The chemical shift of ¹¹³Cd is highly sensitive to its coordination environment and the nature of the surrounding ligands. This technique could potentially provide information on the location of the cadmium cations and their interaction with the borotungstate anions.
The combination of these NMR techniques, though not yet reported for this compound, would be invaluable for elucidating its precise solid-state structure, including the boron coordination, the integrity and isomeric form of the tungstate cage, and the nature of the cadmium-anion interactions.
Table 1: Representative ¹¹B and ¹⁸³W NMR Data for Borotungstate and Related Compounds
| Compound/System | Nucleus | Chemical Shift (ppm) | Observations | Reference |
| Organofunctionalized Borotungstate | ¹¹B | ~2.0 - 2.1 | Broad singlet, indicative of the central boron atom. | rsc.org |
| α-[HBW₁₁O₃₉]⁸⁻ (in solution) | ¹⁸³W | Not specified | Six signals with relative intensities ~2:2:2:1:2:2, confirming the α-isomer structure. | nih.gov |
| [BW₁₂O₄₀]⁵⁻ (in solution) | ¹⁸³W | Not specified | Persists over a wide pH range (~0-7.5). | nih.gov |
| Borophosphate Glasses | ¹¹B | 10 to 20 | Tri-coordinated boron ( researchgate.netB). | mdpi.com |
| Borophosphate Glasses | ¹¹B | -5 to 5 | Tetra-coordinated boron ( researchgate.netB). | mdpi.com |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound structures. These techniques probe the vibrational modes of the B-O, W-O, and W-O-W bonds that form the polyoxometalate framework. The characteristic spectral region for these vibrations typically lies between 400 and 1200 cm⁻¹. chemrxiv.org
In polyoxometalates, the IR and Raman spectra are dominated by bands corresponding to different types of M-O bonds (where M is the metal addenda atom, in this case, tungsten). These are generally assigned as:
ν(W=Ot): Stretching vibrations of the terminal, unshared tungsten-oxygen bonds, typically appearing at the highest frequencies.
ν(W-Ob-W): Antisymmetric stretching vibrations of the corner-sharing and edge-sharing bridging oxygen atoms.
ν(B-O): Stretching vibrations of the central boron-oxygen bonds.
For borotungstate systems, specific vibrational bands can be identified. For example, in a study of mixed alkali borotungstate glasses, IR and Raman spectra confirmed the presence of tungsten ions primarily as WO₆ groups and various borate network units. rsc.org In other borate minerals, such as kotoite (Mg₃(BO₃)₂), intense Raman bands are assigned to the symmetric and antisymmetric stretching modes of tetrahedral boron. acs.org Similarly, for pinnoite (MgB₂(OH)₆), a strong Raman band around 900 cm⁻¹ is attributed to B-O stretching vibrations. researchgate.net
A study on a borotungstate-coated metal-organic framework reported characteristic Fourier Transform Infrared (FTIR) spectra, which were used to confirm the structure of the composite material. nih.gov The similarity of spectral features between a compound in its crystalline form and when dissolved can confirm that the polyanion structure is maintained in solution. chemrxiv.org
Table 2: Typical Vibrational Frequencies for Borotungstate and Related Polyoxometalates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound/System Reference | Reference |
| ν(B-O) symmetric stretch | ~835 | Kotoite (Mg₃(BO₃)₂) | acs.org |
| ν(B-O) stretch | ~900 | Pinnoite (MgB₂(OH)₆) | researchgate.net |
| ν(W=Ot) | ~950 - 1000 | General Polyoxotungstates | nih.gov |
| ν(W-O-W) | ~700 - 900 | General Polyoxotungstates | nih.gov |
| P-O vibrations | ~1037 - 1080 | [P₄W₁₄O₅₈]¹²⁻ | nih.gov |
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy and Luminescence Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound material. For typical polyoxometalates with d⁰ metal centers like tungsten(VI), the UV-Vis spectrum is characterized by intense absorption bands in the UV region (typically 190-400 nm). chemrxiv.org These absorptions are attributed to oxygen-to-metal ligand-to-metal charge transfer (LMCT) transitions, specifically from the oxygen p-orbitals to the empty d-orbitals of the tungsten atoms. nsf.gov
The position and shape of these bands can be sensitive to the specific structure of the polyoxometalate, the presence of heteroatoms, and interactions with counter-ions like cadmium. While UV-Vis spectroscopy provides limited direct structural information, it is a valuable tool for confirming the presence of the polyoxometalate core and monitoring its stability in solution. chemrxiv.org
Luminescence (or fluorescence) spectroscopy can reveal information about the excited states of the material. While many polyoxometalates are not strongly luminescent at room temperature, some, particularly when incorporated into hybrid materials or when containing specific metal centers, can exhibit photoluminescence. For instance, composite films of cadmium sulfide (B99878) (CdS) and a Dawson-type tungstophosphate (K₆P₂W₁₈O₆₂) have been studied for their photoelectrochemical properties, where fluorescence emission spectra were used to probe electron-hole recombination processes. nih.gov The luminescence properties of this compound could be influenced by energy transfer processes between the borotungstate anion and the cadmium cation.
Table 3: Characteristic UV-Vis Absorption for Polyoxometalates
| Compound/System | Absorption Band (nm) | Assignment | Reference |
| General Polyoxometalates (d⁰) | 190 - 400 | O→M LMCT | chemrxiv.org |
| Various Polyoxometalates in water | ~280 | O→Mo LMCT | nsf.gov |
| CdS-PAH/P₂W₁₈ Composite Film | Not specified | Characterized by UV-Vis | nih.gov |
| Organofunctionalized borotungstates | Not specified | Characterized by UV-Vis | acs.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox Active Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, i.e., those with unpaired electrons. mdpi.comescholarship.org In the context of this compound, EPR would be particularly useful for studying redox processes. If tungsten atoms in the polyoxometalate framework are reduced from W(VI) (d⁰, EPR-inactive) to W(V) (d¹, EPR-active), EPR spectroscopy can directly detect and quantify these reduced centers.
This technique can provide valuable insights into:
The mechanism of catalytic reactions where the borotungstate acts as a redox catalyst.
The nature and location of charge-trapping sites in photochemically active materials.
The presence of paramagnetic impurities or defects within the structure.
EPR has been used to study redox processes in various systems, including the in-vivo monitoring of redox status using nitroxide probes. mdpi.comnih.gov In the study of water oxidation catalysts, EPR has been instrumental in observing elusive intermediates, such as Ru(V) species. For this compound, EPR could be employed in conjunction with electrochemical or photochemical methods to study the formation and stability of reduced "heteropoly blue" species, which are formed upon reduction of the tungstate framework. The g-values and hyperfine coupling patterns in the EPR spectrum would provide detailed information about the electronic structure of the paramagnetic centers.
Electron Microscopy and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis
Electron microscopy techniques are crucial for visualizing the morphology, size, and shape of this compound materials at the micro- and nanoscale.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. TEM offers much higher resolution than SEM, allowing for the visualization of the internal structure, crystallinity, and even atomic lattices of nanomaterials. TEM images have shown that doping cadmium tungstate nanoparticles with silver ions can increase their size and introduce nanorods. For hybrid protein-polyoxometalate assemblies, TEM provided insights into the size and nature of the resulting biohybrid materials. Both SEM and TEM would be essential for characterizing the particle morphology of synthesized this compound, which can significantly influence its properties and applications.
Table 4: Information from Electron Microscopy of Related Materials
| Technique | Material | Key Findings | Reference |
| SEM/TEM | CdWO₄:Eu³⁺ nanophosphors | Nano-rod like structures with particle size of ~40 nm. | |
| SEM/TEM | Ag-doped CdWO₄ NPs | Ag ions increased particle size and introduced nanorods (~29 nm diameter). | |
| SEM/TEM | {Ag₅BW₁₂O₄₀}@Ag-BTC | Confirmed the surface morphology and coating structure. | nih.gov |
| TEM | Protein-POM assemblies | Revealed size and nature of supramolecular assemblies. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS would be invaluable for:
Confirming Elemental Composition: Verifying the presence and quantifying the surface concentrations of Cd, B, W, and O.
Determining Oxidation States: The binding energies of the core-level electrons are sensitive to the oxidation state of the atom. XPS can distinguish between W(VI) and any reduced W(V) species on the surface. It can also provide information on the chemical state of cadmium and boron.
Analyzing Surface Contamination or Functionalization: Detecting any adventitious surface species or confirming the success of surface modification.
XPS has been successfully applied to characterize related polyoxometalate systems. For example, in a composite film of cadmium sulfide and a tungstophosphate, XPS was used to characterize the thin film. nih.gov In a study of a borotungstate-coated metal-organic framework, XPS analysis helped to determine the valence state and distribution of elements in the sample. nih.gov In Sm³⁺ doped cadmium glass, XPS was used to investigate the photochromic mechanism.
Table 5: Application of XPS to Related Polyoxometalate Systems
| Material System | Purpose of XPS Analysis | Reference |
| {Ag₅BW₁₂O₄₀}@Ag-BTC | Analysis of element valence state and distribution. | nih.gov |
| CdS-PAH/P₂W₁₈ Composite Film | Characterization of the self-assembled thin film. | nih.gov |
| Covalently Linked POM-Organoboronic Acid-Polymer | Supported stability assessment after proton conduction experiments. | acs.org |
| Zn₁₋ₓCdₓO Solid Solution Films | Analysis of surface composition. |
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information and allows for the measurement of various local properties at the nanoscale. kp.ac.rwparksystems.com The instrument operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. chemicalbook.com The forces between the tip and the sample lead to the deflection of the cantilever, which is monitored by a laser beam reflected onto a photodetector. researchgate.net This technique is particularly valuable for characterizing the surfaces of polyoxometalate (POM) structures like this compound, as it can be operated in various environments, including ambient air and liquid, without requiring a conductive surface. chemicalbook.com
For materials such as this compound, AFM can be employed to visualize the morphology of its crystals or thin films. Researchers have successfully used AFM to study the surface of various polyoxometalates, revealing details about crystal growth, self-assembly, and the formation of hyperstructures. tungsten-powder.comdiva-portal.org Tapping mode AFM is often used to minimize destructive shear forces while imaging, which is crucial for potentially delicate crystalline structures. tungsten-powder.com
The data obtained from AFM analysis can provide quantitative measurements of surface roughness, grain size, and the dimensions of any surface features. guidechem.com For instance, studies on other POMs have shown the ability of AFM to reveal the regular arrangement of molecules in a film, the presence of pores, and the topography of electrode surfaces modified with these compounds. chemicalbook.comscribd.com In the context of this compound, AFM could be used to assess the quality of synthesized crystals, understand how they deposit on various substrates, and investigate changes in surface morphology under different conditions.
While specific AFM studies exclusively focused on this compound are not prominent in the reviewed literature, the analysis of related POMs provides a clear indication of the expected outcomes. The table below summarizes the potential information that could be garnered from an AFM study of this compound architectures.
| AFM-Derived Property | Description | Relevance to this compound |
| Topography | High-resolution 3D imaging of the material's surface. | Visualization of crystal facets, defects, and overall morphology. kp.ac.rw |
| Surface Roughness | Quantitative measurement of the fine-scale variations in the height of the surface. | Assessment of the quality of thin films or polished crystals. guidechem.com |
| Particle/Grain Size | Determination of the size and distribution of crystalline grains on a surface. | Understanding of nucleation and growth mechanisms during synthesis. |
| Local Mechanical Properties | Measurement of properties like adhesion and stiffness through force spectroscopy modes. | Probing the mechanical stability and surface interactions of the material. researchgate.net |
| Local Electrical Properties | Characterization of conductivity and surface potential using modes like Conductive-AFM (C-AFM) and Kelvin Probe Force Microscopy (KPFM). parksystems.com | Investigation of the electronic properties of this compound for potential applications in catalysis or electronics. americanelements.com |
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental Analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a putative chemical formula such as Cd₅(BW₁₂O₄₀)₂·18H₂O, elemental analysis would be employed to verify the mass percentages of cadmium (Cd), boron (B), tungsten (W), and oxygen (O), as well as the hydrogen content from the water of hydration. ethernet.edu.etchinesechemsoc.org This is crucial for confirming the successful synthesis of the target compound and its stoichiometry. Techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) are often used for the accurate determination of metal content in such materials. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature under a controlled atmosphere. acs.org This technique is highly effective for studying the thermal stability of hydrated compounds and for characterizing decomposition processes. A typical TGA experiment on a hydrated polyoxometalate like this compound would reveal distinct mass loss steps. mdpi.comtandfonline.com
The following table represents a hypothetical TGA data profile for this compound, based on the known behavior of similar hydrated polyoxometalates.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 150 | Variable (e.g., ~5-10%) | Loss of physisorbed and crystal water (dehydration). mdpi.com |
| 150 - 450 | Stable (minimal loss) | Region of thermal stability for the anhydrous compound. |
| > 450 | Significant | Decomposition of the borotungstate anionic framework and formation of metal oxides. acs.org |
Crystallographic and Spectroscopic Databases for Comparative Analysis
Crystallographic and spectroscopic databases are indispensable tools for modern chemical research, allowing for the comparative analysis of new and existing compounds. These repositories contain vast amounts of structural and spectral data, which are essential for identifying materials and understanding their properties.
For crystallographic data, the Cambridge Structural Database (CCDC) is the world's primary repository for small-molecule organic and metal-organic crystal structures. If a single-crystal X-ray diffraction study of this compound had been published, its entry in the CCDC would provide detailed information, including:
Unit cell dimensions
Space group
Atomic coordinates
Bond lengths and angles
A search of the public CCDC database did not yield a specific, fully characterized crystal structure for "this compound." The presence of such a record would be invaluable for unambiguously determining its three-dimensional architecture and for comparative studies with other polyoxometalates.
Similarly, spectroscopic databases such as the Spectral Database for Organic Compounds (SDBS) and other commercial or proprietary collections house vast amounts of data from techniques like Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). While SDBS is focused on organic compounds, other databases cater to inorganic materials. An entry for this compound would allow researchers to compare the vibrational modes from IR and Raman spectroscopy or the NMR signals with those of known borotungstate clusters and other related compounds to confirm its structural integrity in different states. The absence of a dedicated entry for this compound in major public spectroscopic databases suggests a gap in the comprehensive characterization of this compound.
Electronic Structure and Redox Behavior of Cadmium Borotungstate Systems
Electrochemical Characterization
Electrochemical techniques are fundamental tools for probing the redox behavior of cadmium borotungstate systems. They allow for the determination of reduction potentials, the number of electrons transferred in redox processes, and the kinetics of these reactions.
Cyclic Voltammetry (CV) and Square Wave Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is the principal technique used to investigate the redox properties of borotungstate systems. In a typical CV experiment performed on a borotungstate polyoxometalate, multiple quasi-reversible redox couples are observed. rsc.org These events correspond to successive one-electron reductions of the tungsten centers (W⁶⁺/W⁵⁺) within the polyoxometalate framework. rsc.org
The precise potentials at which these reductions occur are sensitive to the composition and structure of the POM. For the parent borotungstate anion, [BW₁₂O₄₀]⁵⁻, these redox processes are well-documented. rsc.org When cadmium is introduced, either as a counter-ion or by substituting a tungsten atom in the framework (in analogous structures), it influences these potentials. Studies on cadmium-substituted phosphotungstates, which serve as close analogs, have shown that redox activity can be observed for the cadmium centers themselves, in addition to the tungsten-based reductions. researchgate.net
The electrochemical data for various functionalized borotungstate anions highlight the tunability of the redox potentials. The introduction of different functional groups can shift the reduction potentials significantly. For example, organophosphonate functionalization can make the borotungstate cluster easier to reduce compared to the parent anion. rsc.orgCurrent time information in Bangalore, IN.
| Compound/System | First Redox Process (E₁/₂) (V vs. Ag⁺/Ag) | Key Observations | Reference(s) |
| (ⁿBu₄N)₅[BW₁₂O₄₀] (Parent) | ~ -1.8 to -1.9 | Parent plenary POM serves as a baseline for comparison. | Current time information in Bangalore, IN. |
| (ⁿBu₄N)₃H[HBW₁₁O₃₉(P(O)Ph)₂] (PBW₁₁) | -0.80 | The first reduction potential is shifted positively by a large margin compared to the parent, indicating it is more easily reduced. | rsc.orgCurrent time information in Bangalore, IN. |
| (ⁿBu₄N)₃H[HBW₁₁O₃₉(As(O)Ph)₂] (AsBW₁₁) | -0.88 | The arsonate group results in a positive shift, though slightly less than the phosphonate. | rsc.orgCurrent time information in Bangalore, IN. |
| (ⁿBu₄N)₄[HBW₁₁O₃₉(PhSiOSiPh)] (SiBW₁₁) | -1.42 | The siloxane group also causes a positive shift, but less pronounced than the pnictogen-based groups. | rsc.orgCurrent time information in Bangalore, IN. |
| Cadmium-Substituted Phosphotungstate | Redox activity observed for both W and Cd centers. | In analogous cadmium-containing POMs, the Cd ion is not merely a spectator ion but participates in the redox processes. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Chronoamperometry and Potentiometry for Kinetic Studies
Chronoamperometry and potentiometry are employed to investigate the kinetics of electron transfer and the stability of the reduced species in polyoxometalate systems. Chronoamperometry, where the current is measured as a function of time following a potential step, can be used to determine diffusion coefficients and study the stability of electrogenerated species over time. mdpi.comresearchgate.net In the context of solid-state POMs, double potential step chronoamperometry has been used to determine parameters like the effective diffusion coefficient for charge propagation.
Potentiometric measurements can be used to study the equilibrium of redox reactions and determine the formal potentials with high precision. While detailed kinetic studies specifically on this compound are not widely available in the literature, these techniques are standard for characterizing the reaction dynamics in related POM systems. mdpi.com Kinetic studies on the extraction of cadmium ions have been performed, but this relates to a different process than the intrinsic electron transfer kinetics of the POM. researchgate.net
Analysis of Electron Transfer Processes within Polyoxometalate Frameworks
The electron transfer process in borotungstate POMs is generally centered on the tungsten atoms. Upon reduction, electrons are added to the lowest unoccupied molecular orbital (LUMO), which is primarily composed of d-orbitals from the W atoms. mdpi.com This results in the formation of mixed-valence species containing both W⁶⁺ and W⁵⁺ centers. These added electrons are typically delocalized over the tungsten framework, and spectroscopic studies indicate a slow "hopping" of electrons between metal atom sites.
The introduction of a substituent metal like cadmium can alter this process. Studies on cadmium-substituted POMs reveal that the Cd²⁺ ion can act as a redox center itself, participating directly in the electron transfer. researchgate.net The process involves the transfer of electrons from the highest occupied molecular orbital (HOMO), associated with the oxygen atoms, to the LUMO of the metal centers (W⁶⁺ or Cd²⁺) upon photo-excitation or electrochemical stimulation. mdpi.com This creates electron-hole pairs that drive the redox activity. mdpi.com The presence of multiple, distinct redox-active metal centers (W and Cd) can lead to more complex electronic behavior and provides additional pathways for electron transfer within the cluster.
Relationship between Structure, Electronic Properties, and Redox Activity
The identity of the central heteroatom is crucial. Boron's small size and the resulting geometry of the BO₄ unit, when compared to larger heteroatoms like silicon (in silicotungstates) or phosphorus (in phosphotungstates), influences the charge distribution and orbital energies of the entire cluster. rsc.org This structural difference leads to distinct redox potentials. For instance, an isoionic silicotungstate analogue was found to be more readily reduced than its borotungstate counterpart, which is consistent with it having a lower LUMO energy. Current time information in Bangalore, IN.
Influence of Substituents and Functionalization on Redox Potentials
The redox potentials of borotungstate polyoxometalates can be systematically tuned through functionalization and substitution. This allows for the rational design of POMs with specific electronic properties for targeted applications.
Organofunctionalization provides a powerful method for modulating redox potentials. A recent study on organofunctionalized borotungstates demonstrated that the electronic properties are highly dependent on the nature of the main group atoms (P, As, or Si) used to link organic groups to the POM core. rsc.orgCurrent time information in Bangalore, IN. Electron-withdrawing groups, such as phenylphosphonate (B1237145), cause a significant positive shift in the first reduction potential compared to the parent [BW₁₂O₄₀]⁵⁻ anion. Current time information in Bangalore, IN. This indicates that the functionalized POM is easier to reduce. The trend in redox potential can be directly ascribed to the electron-withdrawing nature of the anchoring groups, with the effect being P > As > Si. Current time information in Bangalore, IN.
Advanced Applications of Cadmium Borotungstate in Materials Science and Catalysis
Catalytic Applications
Cadmium borotungstate, a yellow crystalline solid, is recognized for its potential in various chemical reactions due to its high thermal stability and catalytic activity. guidechem.com As a member of the polyoxometalate (POM) family, its utility in materials science and catalysis is a subject of ongoing research, particularly in the fields of photocatalysis and electrocatalysis.
Photocatalysis
Photocatalysis is a process that utilizes light to activate a catalyst, which then accelerates a chemical reaction. Polyoxometalates like this compound are promising materials for these applications because of their tunable photochemical and electrochemical properties. core.ac.uknih.gov They can absorb light energy and facilitate redox reactions, making them suitable for various photocatalytic processes.
The fundamental mechanism of photocatalysis in materials like this compound involves several key steps. nih.gov Upon irradiation with light of sufficient energy, the photocatalyst absorbs photons, causing electrons (e⁻) to be excited from the valence band (VB) to the conduction band (CB). This process leaves behind a positively charged "hole" (h⁺) in the valence band. researchgate.net This creation of an electron-hole pair is the primary photo-excitation event. mdpi.com
These charge carriers, if successfully separated, migrate to the catalyst's surface where they can initiate redox reactions. nih.gov The photogenerated electrons act as powerful reducing agents, while the holes are strong oxidizing agents. mdpi.com For instance, electrons can reduce adsorbed oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻), and holes can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). mdpi.com These highly reactive oxygen species are then capable of driving a wide range of chemical transformations. nih.gov
The oxidative dimerization of amines into imines is an important organic transformation, and borotungstate polyoxometalates have been investigated as effective photocatalysts for this reaction. nih.gov Research has focused on organofunctionalized Keggin-type borotungstates, which are structurally related to this compound, to tune and enhance their catalytic performance. core.ac.ukrsc.org
In these studies, various organofunctionalized borotungstates were synthesized and tested as photocatalysts for the oxidative dimerization of benzylamine (B48309). The reaction proceeds via a Single Electron Transfer (SET) mechanism, where the photoexcited POM oxidizes the amine. nih.govresearchgate.net The presence of an oxygen atmosphere was found to be crucial for achieving high yields, as oxygen is necessary to regenerate the catalyst for subsequent cycles. rsc.org
One study compared several catalysts, including the plenary [BW₁₂O₄₀]⁵⁻ (BW₁₂) and various organic-inorganic hybrid borotungstates. The phenylphosphonate (B1237145) hybrid, (nBu₄N)₃H[HBW₁₁O₃₉(P(O)Ph)₂] (PBW₁₁), was identified as the most active catalyst under optimized conditions, achieving a 57% yield of the desired imine product from benzylamine after 24 hours of irradiation. core.ac.uknih.gov The enhanced activity is attributed to the modification of the electronic structure of the POM through organofunctionalization. nih.govrsc.org
Table 1: Photocatalytic Oxidative Dimerization of Benzylamine with Various Borotungstate Catalysts
| Catalyst | Atmosphere | Yield (%) | Reference |
| PBW₁₁ | O₂ | 55 | rsc.org |
| SiBW₁₁ | O₂ | 51 | rsc.org |
| AsBW₁₁ | O₂ | 24 | rsc.org |
| BW₁₁ | O₂ | 23 | rsc.org |
| BW₁₂ | O₂ | 22 | rsc.org |
| PBW₁₁ | Anaerobic | 11 | rsc.org |
| SiBW₁₁ | Anaerobic | 11 | rsc.org |
This table summarizes the yield of the imine product from the photocatalytic dimerization of benzylamine using different borotungstate polyoxometalate catalysts under aerobic (O₂) and anaerobic conditions. Data sourced from studies on organofunctionalized borotungstates. rsc.org
The photocatalytic degradation of organic pollutants and dyes is a critical application for environmental remediation. Tungstate-based materials, including those incorporating cadmium, have shown significant promise in this area. nih.gov The photocatalytic activity of these materials stems from their ability to generate highly reactive species that can break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O. nih.gov
For example, research on rod-like cadmium-incorporated zinc tungstate (B81510) (Zn₁₋ₓCdₓWO₄) nanoarchitectures demonstrated enhanced photocatalytic performance for the degradation of methyl orange (MO) dye under ultraviolet light. nih.gov The study found that doping with cadmium ions improved the separation efficiency of photogenerated electron-hole pairs, thereby boosting the photocatalytic activity. The degradation rate of MO increased with the amount of cadmium doping, with the Zn₀.₉₄Cd₀.₀₆WO₄ composition achieving a degradation rate of 89.5%, which is 1.5 times higher than that of pure zinc tungstate. nih.gov
Similarly, other complex polyoxometalates containing cadmium have been effective. A multifunctional photocatalyst, (Hbpp)₂CoCd(P₄Mo₆)₂, was used for the degradation of methylene (B1212753) blue (MB), achieving 96.0% removal under visible light. mdpi.com In another study, a core-shell structured hybrid material, Mn-BTC@Ag₅[BW₁₂O₄₀], which contains the borotungstate anion, demonstrated 95.6% removal of MB under UV irradiation. mdpi.com These examples highlight the potential of cadmium-containing tungstate and borotungstate systems in environmental catalysis.
Table 2: Photocatalytic Degradation of Dyes by Cadmium-Containing Tungstate and Polyoxometalate Catalysts
| Catalyst | Pollutant | Degradation Efficiency (%) | Irradiation Source | Reference |
| Zn₀.₉₄Cd₀.₀₆WO₄ | Methyl Orange | 89.5 | Ultraviolet | nih.gov |
| (Hbpp)₂CoCd(P₄Mo₆)₂ | Methylene Blue | 96.0 | Visible Light | mdpi.com |
| Mn-BTC@Ag₅[BW₁₂O₄₀] | Methylene Blue | 95.6 | UV | mdpi.com |
| [Cd(TMPP)(Pyz)] | Levafix Blue CA | ~80.0 | Solar Light | mdpi.com |
This table presents the efficiency of various cadmium-containing catalysts in degrading organic dyes under different light conditions.
Electrocatalysis
Electrocatalysis involves the use of an electrode material (an electrocatalyst) to accelerate electrochemical reactions. Polyoxometalates are well-suited for this role due to their ability to undergo multiple, reversible redox transformations, effectively acting as electron and proton reservoirs. core.ac.uknih.gov This property allows them to mediate electron transfer between an electrode and a substrate, a key principle in redox catalysis. rsc.org
Polyoxometalates can function as efficient redox mediators in both aqueous and non-aqueous environments. researchgate.net In an electrocatalytic process, the POM is first oxidized or reduced at the electrode surface at a specific potential. The resulting species then reacts with the substrate in the solution, regenerating the original POM and transforming the substrate. rsc.org This cycle allows for the continuous conversion of the substrate at a lower overpotential than would be required for the direct, uncatalyzed reaction at the electrode.
The catalytic activity of these materials is influenced by their redox potential. nih.gov For instance, studies on an inorganic-organic hybrid compound based on the silicotungstate anion [SiW₁₂O₄₀]⁴⁻ and cadmium demonstrated electrocatalytic behavior for the reduction of nitrite (B80452). researchgate.net A carbon paste electrode modified with this hybrid material was used to successfully detect and reduce nitrite in water samples. This indicates that cadmium-containing tungstate-based POMs can be engineered for specific electrocatalytic applications, such as environmental sensing and remediation. researchgate.net The ability to operate in different media and the tunability of their redox properties make this compound and related POMs versatile platforms for developing advanced electrocatalytic systems. rsc.org
Electrochemical Sensing Applications (e.g., H₂O₂ sensing)
The unique electrochemical properties of this compound have led to its exploration in the development of sensitive and selective electrochemical sensors. A notable application is in the detection of hydrogen peroxide (H₂O₂), a crucial analyte in various fields, including clinical diagnostics, food safety, and environmental monitoring.
Hybrid materials incorporating this compound have demonstrated significant potential as electrochemical sensors. For instance, a core-shell hybrid material, where a silver borotungstate ({Ag₅BW₁₂O₄₀}) shell coats a silver-based metal-organic framework (Ag-BTC), has been successfully synthesized. researchgate.net This composite material, denoted as {Ag₅BW₁₂O₄₀}@Ag-BTC-2, was prepared using a simple grinding method and characterized by various analytical techniques. researchgate.net The resulting material exhibited promising capabilities for H₂O₂ sensing. rsc.org
Research has shown that modifying electrode surfaces with such nanocomposites can significantly improve their electrochemical performance, including electrical conductivity, catalytic properties, and surface area. nih.gov These enhanced features are critical for developing sensitive and reliable electrochemical sensors for a wide range of analytes, including H₂O₂. rsc.orgnih.gov
Energy Storage and Conversion Technologies
Supercapacitor Electrode Materials and Performance Evaluation
This compound-based materials are emerging as promising candidates for supercapacitor electrodes due to their advantageous electrochemical properties. Supercapacitors are energy storage devices known for their high power density, rapid charge-discharge rates, and excellent cycle stability. mdpi.comnih.gov The performance of a supercapacitor is largely dependent on its electrode materials. mdpi.com
A hybrid material composed of a silver borotungstate shell on a silver-based metal-organic framework ({Ag₅BW₁₂O₄₀}@Ag-BTC-2) has been investigated as a supercapacitor electrode. researchgate.net This core-shell structure, fabricated through a straightforward grinding method, leverages the high specific surface area of the MOF and the excellent electron transfer ability of the borotungstate polyoxometalate. researchgate.net
Performance evaluation of this hybrid material in a symmetric two-electrode supercapacitor system revealed a specific capacitance of 179.1 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net The material also demonstrated remarkable cycling stability, retaining 97.4% of its initial capacitance after 5000 cycles. researchgate.net Furthermore, the aqueous-based symmetric supercapacitor exhibited a power density of 496 W kg⁻¹ and an energy density of 12.4 W h⁻¹. researchgate.net These findings highlight the potential of this compound-containing hybrids in developing high-performance supercapacitors. researchgate.netacs.org
| Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Capacitance Retention (%) | Cycles | Power Density (W kg⁻¹) | Energy Density (W h kg⁻¹) |
| {Ag₅BW₁₂O₄₀}@Ag-BTC-2 | 179.1 | 1 | 97.4 | 5000 | 496 | 12.4 |
Integration into Hybrid Materials for Energy Applications
The integration of this compound into hybrid materials is a key strategy for advancing energy storage and conversion technologies. researchgate.net Polyoxometalates (POMs) like borotungstates are known for their ability to undergo reversible multi-electron redox reactions, making them highly suitable for energy-related applications. researchgate.net When combined with other materials, such as metal-organic frameworks (MOFs), the resulting hybrids can exhibit synergistic properties that surpass those of the individual components. researchgate.netresearchgate.net
The fabrication of composite materials by combining POMs with other optically or electrochemically active materials can lead to enhanced performance. researchgate.net For instance, the core-shell hybrid {Ag₅BW₁₂O₄₀}@Ag-BTC-2 showcases the successful integration of a borotungstate into an MOF structure for supercapacitor applications. researchgate.net This approach allows for the creation of materials with large specific surface areas and high stability, which are crucial for efficient energy storage. researchgate.net
Furthermore, the versatility of POMs allows for their incorporation into various carriers or their surface modification to improve properties like light absorption and electron transfer efficiency. researchgate.net These strategies are vital for developing advanced materials for applications beyond supercapacitors, including photocatalysis and other energy conversion systems. The ability to tune the electronic properties of borotungstate clusters through organofunctionalization further expands their potential in designing functional materials for energy applications. core.ac.ukrsc.org
Functional Materials and Supramolecular Assemblies
Design and Fabrication of Hybrid Materials
The design and fabrication of hybrid materials containing this compound are driven by the goal of creating functional materials with tailored properties. rsc.org These materials often involve the self-assembly of molecular building blocks into complex, redox-active nanostructures. researchgate.net The synthesis of such hybrids can be achieved through various methods, including liquid-assisted grinding and hydrothermal techniques. researchgate.netresearchgate.net
A prime example is the fabrication of core-shell type hybrids, such as {Ag₅BW₁₂O₄₀}@Ag-BTC-2, where a borotungstate polyoxometalate is coated onto a pre-existing metal-organic framework. researchgate.net This method allows for the combination of the desirable properties of both components, such as the high surface area and porosity of the MOF and the electrochemical activity of the POM. researchgate.netresearchgate.net The resulting inorganic-organic hybrid nanomaterials can exhibit enhanced stability and performance in applications like catalysis and energy storage. researchgate.net
The design principles for these materials often focus on creating synergistic effects between the components. researchgate.net For instance, the MOF can act as a scaffold, providing a stable and porous support for the catalytically active POM clusters. researchgate.net This approach has been shown to be effective in producing materials with high specific capacitance and excellent cycling stability for supercapacitor applications. researchgate.net
Metal-Organic Frameworks (MOFs) and Polyoxometalate-Organic Frameworks (POMOFs) Incorporating this compound
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgtetramer.com Their high surface area and tunable structures make them ideal candidates for a wide range of applications, including gas storage, separation, and catalysis. wikipedia.org The incorporation of polyoxometalates (POMs), such as this compound, into MOFs leads to the formation of Polyoxometalate-Organic Frameworks (POMOFs). researchgate.netmdpi.com
These hybrid materials, POMOFs, combine the advantages of both MOFs and POMs. mdpi.com The POMs, with their diverse structures and redox properties, can be encapsulated within the pores of the MOF or can be directly integrated into the framework structure. sciopen.com This integration can be achieved through various synthetic strategies, leading to materials with unique properties and functionalities. rsc.org
Host-Guest Chemistry and Encapsulation within this compound Frameworks
The field of host-guest chemistry involving polyoxometalates (POMs) like borotungstates is a burgeoning area of research, focusing on the encapsulation of various guest species within the cavities or channels of these inorganic frameworks. While specific research on this compound as a host framework is not extensively documented in publicly available literature, the principles of host-guest chemistry observed in closely related borotungstate and cadmium-containing polyoxometalate systems provide a strong basis for understanding its potential capabilities.
Polyoxometalates, in general, are known to form discrete, well-defined anionic clusters that can self-assemble into larger supramolecular structures. tandfonline.com These assemblies can feature intrinsic pores or be combined with other molecules to create frameworks capable of encapsulating guest molecules. The interactions driving this encapsulation are typically non-covalent, including hydrogen bonding, electrostatic interactions, and van der Waals forces. wikipedia.org
Cadmium-containing coordination polymers and polyoxometalates have been shown to form host-guest systems. For example, cadmium cyanide frameworks can act as clathrate hosts, trapping guest molecules like carbon tetrachloride within their crystal lattice. wikipedia.org Furthermore, sandwich-type arsenotungstates incorporating tetra-cadmium clusters have been synthesized, demonstrating the ability of cadmium-polyoxometalate systems to form complex, multi-component architectures. mdpi.com These structures can possess cavities capable of hosting other species.
The potential for this compound to act as a host for guest molecules would likely depend on its specific crystal structure. A porous framework would be required to accommodate guest species. The synthesis of such a material would be a key step in exploring its host-guest chemistry. Based on related systems, potential guest molecules could range from small solvent molecules to larger organic dyes or even other inorganic ions. The table below summarizes examples of host-guest systems involving components related to this compound, illustrating the types of hosts, guests, and interactions that could be anticipated.
| Host Compound/Family | Guest Molecule(s) | Type of Interaction | Reference |
| Cadmium Cyanide Framework | Carbon Tetrachloride | Van der Waals | wikipedia.org |
| Sandwich-type Arsenotungstate with {Cd₄} cluster | Not explicitly studied for encapsulation, but possesses structural cavities | N/A | mdpi.com |
| Organofunctionalized Borotungstate | Phenyl groups (covalently attached) | Covalent | rsc.org |
| Polyoxometalates (general) | Organic polyammonium cations | Electrostatic | tandfonline.com |
This table presents data from related systems to infer the potential host-guest chemistry of this compound, for which specific data is not widely available.
Optoelectronic and Photoluminescent Materials
The optoelectronic and photoluminescent properties of materials are critical for their application in devices such as light-emitting diodes (LEDs), sensors, and photocatalysts. While detailed studies focusing exclusively on the photoluminescence of this compound are limited, the characteristics of related cadmium compounds and borotungstate glasses suggest significant potential in this area.
Cadmium-containing compounds are well-known for their luminescent properties. For example, cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) are benchmark quantum dot materials, and various cadmium coordination polymers exhibit strong luminescence. nih.govacs.org Metal atoms with a d¹⁰ electron configuration, like Cd²⁺, often lead to coordination polymers with excellent fluorescence properties. mdpi.com Research on a cadmium coordination polymer has reported a high photoluminescence quantum yield (PLQY) of 75.4%. nih.gov Another study on a zero-dimensional cadmium halide reported broadband yellow light emission with a PLQY of 13.78%, making it suitable for white light-emitting diodes (WLEDs). rsc.org
Tungstate groups (WO₄²⁻ or more complex polyanions) are also known to be effective luminescence centers. Cadmium tungstate (CdWO₄) itself is a known scintillator material, emitting light upon excitation by high-energy radiation. researchgate.net Furthermore, borotungstate glasses doped with rare-earth elements like Europium (Eu³⁺) and Terbium (Tb³⁺) have been investigated as scintillating materials for X-ray detectors. coe.edu These glasses exhibit strong luminescence, and their emission properties can be tuned by varying the dopant concentration.
Given that this compound combines a known luminescent activator (cadmium) with a tungstate group within a borate (B1201080) matrix, it is reasonable to hypothesize that the material itself could possess intrinsic photoluminescent properties. The luminescence could arise from charge transfer transitions within the borotungstate anion or from electronic transitions centered on the cadmium ions. The specific emission and excitation wavelengths, as well as the quantum yield, would be highly dependent on the crystal structure, purity, and presence of any dopants.
For instance, lanthanide-incorporated borotungstates have been shown to exhibit luminescence, where the borotungstate units can act as sensitizers, absorbing energy and transferring it to the lanthanide ions, which then emit light. henu.edu.cn A similar mechanism could be at play in doped this compound. The table below summarizes the photoluminescent properties of some related cadmium and borotungstate compounds.
| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) | Application/Remark | Reference |
| Cadmium Halide (0D) | Not specified | Broadband yellow | 13.78% | White-light-emitting diodes | rsc.org |
| Cadmium Coordination Polymer | Not specified | Deep-blue | 75.4% | Blue-light-emitting material | nih.gov |
| Eu³⁺-doped Gadolinium Borotungstate Glass | Peak excitation varied with glass composition | ~615 (peak) | Not specified | X-ray detector scintillator | coe.edu |
| Tb³⁺-doped Gadolinium Borotungstate Glass | Peak excitation varied with glass composition | ~545 (peak) | Not specified | X-ray detector scintillator | coe.edu |
| d¹⁰-Cd Cluster Containing Arsenotungstate | 205 | 395, 376 | Not specified | Fluorescent recognition | mdpi.com |
This table presents data from related cadmium and borotungstate compounds to illustrate the potential photoluminescent properties of this compound, for which specific data is not widely available.
Theoretical and Computational Studies on Cadmium Borotungstate
Design Principles and Virtual Screening for Novel Cadmium Borotungstate Compounds
Future research in the field of computational materials science may address this knowledge gap, which would then enable a thorough theoretical exploration of this compound.
Table of Chemical Compounds
As no specific research on this compound could be detailed, a table of mentioned compounds is not applicable.
Future Research Directions and Outlook
Exploration of Novel Cadmium Borotungstate Topologies and Isomers
A primary direction for future research lies in the exploration and synthesis of new this compound structures. Scientists are investigating the creation of novel topologies and isomers by manipulating reaction conditions and introducing various organic and inorganic ligands. acs.orgacs.org The ability to control the assembly of these complex structures is crucial for tuning their chemical and physical properties. For instance, the use of flexible and rigid organic ligands can influence the formation of interpenetrating or non-interpenetrating frameworks, leading to materials with tailored porosity and dimensionality. acs.org The introduction of different metal centers and organic moieties can also lead to the formation of hybrid materials with unique characteristics. researchgate.netrsc.orgrsc.orgresearchgate.netcore.ac.uk Researchers are also exploring the synthesis of different isomers of borotungstate clusters and their subsequent incorporation into larger frameworks. acs.org
Advanced Functionalization Strategies for Tailored Properties
The functionalization of this compound compounds offers a powerful tool for tailoring their properties for specific applications. By covalently attaching organic groups to the polyoxometalate core, researchers can modify the electronic and photocatalytic properties of the material. rsc.orgrsc.orgresearchgate.netcore.ac.uk For example, organofunctionalization has been shown to enhance the performance of borotungstate-based photocatalysts in organic reactions. rsc.orgrsc.orgresearchgate.netcore.ac.uk The choice of the organic moiety and the method of attachment are critical in determining the final properties of the hybrid material. Future work will likely focus on developing more sophisticated functionalization strategies to create materials with precisely controlled characteristics for applications in catalysis, sensing, and materials science. researchgate.netrsc.orgrsc.orgresearchgate.netcore.ac.uk
Integration into Multi-Component Systems and Composites
The integration of this compound into multi-component systems and composites is a promising avenue for creating materials with enhanced functionalities. By combining this compound with other materials, such as metal-organic frameworks (MOFs), nanoparticles, or polymers, researchers can create synergistic effects that lead to improved performance in various applications. mdpi.comresearchgate.net For example, a hybrid material composed of a borotungstate coated on a metal-organic framework has demonstrated promising results for supercapacitance and photocatalytic dye degradation. mdpi.comresearchgate.net The development of core-shell nanostructures and other complex architectures will be a key focus of future research in this area. mdpi.com These composite materials could find use in a wide range of fields, including energy storage, environmental remediation, and catalysis. researchgate.netmdpi.comtungsten-powder.com
Development of In Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the formation and transformation of this compound compounds, the development of advanced in situ characterization techniques is essential. Techniques such as in situ X-ray absorption fine structure (XAFS) spectroelectrochemistry and multinuclear NMR spectroscopy can provide real-time information about the reaction mechanisms and the evolution of different species in solution. acs.orgresearchgate.net This knowledge is crucial for optimizing synthesis conditions and for the rational design of new materials with desired properties. Future research will likely focus on the application and further development of these and other in situ techniques to monitor the complex processes involved in this compound chemistry.
Scalable Synthesis and Industrial Applications of this compound Materials
While much of the current research on this compound is at the laboratory scale, a significant future direction will be the development of scalable synthesis methods to enable their industrial application. acs.orgorcid.org The ability to produce these materials in larger quantities is a prerequisite for their use in areas such as mineral separation, where this compound has shown potential. tungsten-powder.comusgs.gov Research into cost-effective and environmentally friendly synthesis routes will be critical for the commercialization of these materials. iiasa.ac.at Furthermore, exploring other potential industrial applications, such as in catalysis, coatings, and advanced materials, will be a key focus of future research and development efforts. tungsten-powder.comguidechem.com The development of borotungstate glasses for applications like X-ray detectors also represents a promising area for future industrial use. coe.edu
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | B2Cd5H36O98W24 | tungsten-powder.com |
| Molecular Weight | 6600.06 g/mol | tungsten-powder.com |
| Appearance | Yellow triclinic crystals | tungsten-powder.com |
| Density | 3.28 g/cm³ | tungsten-powder.com |
| Melting Point | 75 °C | tungsten-powder.comchemicalbook.com |
| Solubility in Water | Very soluble | tungsten-powder.comchemicalbook.com |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for cadmium borotungstate (Cd₅(BW₁₂O₄₀)₂·18H₂O) to ensure high crystallinity and purity?
- Methodological Answer : Synthesis typically involves controlled precipitation from aqueous solutions of cadmium salts and borotungstic acid precursors under acidic conditions (pH ~3–4). Temperature (70–80°C) and stoichiometric ratios of Cd²⁺ to borotungstate anions must be optimized to avoid impurity phases like CdWO₄. Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) is critical to confirm phase purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- XRD : Resolves crystal symmetry (triclinic system) and lattice parameters.
- FTIR : Identifies B–O and W–O bonding vibrations (e.g., ~950 cm⁻¹ for W=O stretches).
- Thermogravimetric Analysis (TGA) : Determines hydration states by measuring mass loss at 75°C (melting point) and higher temperatures .
- UV-Vis Spectroscopy : Monitors electronic transitions in the UV region (200–400 nm), linked to charge-transfer processes in the borotungstate framework .
Q. How does this compound’s solubility in aqueous media vary with temperature and pH?
- Methodological Answer : Solubility increases exponentially with temperature (e.g., >100 g/100 mL in boiling water). Acidic conditions (pH <5) stabilize the anion [BW₁₂O₄₀]⁵⁻, while alkaline media promote hydrolysis to Cd(OH)₂ and tungstate byproducts. Conductivity measurements and dynamic light scattering (DLS) can track dissolution kinetics .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s photocatalytic activity in oxidative amine dimerization?
- Methodological Answer : Hybrid borotungstates act as electron acceptors under UV light, generating radical intermediates (e.g., benzylamine → N-benzylidenebenzylamine). Transient absorption spectroscopy and electron paramagnetic resonance (EPR) reveal charge-separation efficiency. Ligand functionalization (e.g., phenylphosphonate groups) lowers the LUMO energy, enhancing redox activity. Comparative studies with silicotungstate analogs (e.g., PSiW₁₁) highlight the role of templating anions in catalytic performance .
Q. How can conflicting reports on this compound’s thermal stability be resolved?
- Methodological Answer : Discrepancies arise from hydration states (e.g., 18H₂O vs. anhydrous forms) and atmospheric conditions (O₂ vs. inert gas). Controlled TGA experiments with in-situ XRD under varying gas environments can isolate decomposition pathways. For example, hydrated samples degrade at 75°C (melting with water loss), while anhydrous forms decompose above 300°C .
Q. What strategies improve the stability of this compound in photocatalytic applications?
- Methodological Answer :
- Encapsulation : Embedding in mesoporous silica or polymer matrices reduces leaching.
- Coordination Tuning : Substituting Cd²⁺ with transition metals (e.g., Zn²⁺) alters lattice stability.
- Surface Functionalization : Grafting alkylammonium groups enhances hydrophobicity, mitigating hydrolysis. Stability assays (e.g., cyclic voltammetry post-irradiation) quantify degradation rates .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility values for this compound?
- Methodological Answer : Variations often stem from differences in sample hydration, ionic strength of solvents, or measurement techniques (e.g., gravimetric vs. spectroscopic). Standardizing protocols (e.g., saturation at 25°C in deionized water) and reporting detailed experimental conditions (pH, purity) are essential. Cross-validation with inductively coupled plasma mass spectrometry (ICP-MS) ensures accuracy .
Experimental Design Considerations
Q. What controls are necessary when testing this compound’s toxicity in biological studies?
- Methodological Answer :
- Negative Controls : Use non-toxic isostructural compounds (e.g., sodium borotungstate) to isolate Cd²⁺ effects.
- Dosage Gradients : Test across concentrations (0.1–10 mM) to establish LC₅₀ values.
- Exposure Time : Acute (24–48 hr) vs. chronic (weeks) assays in cell cultures (e.g., HEK293). Toxicity must be contextualized with environmental persistence studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
